molecular formula C16H25N3O4S B5087039 N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide

N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide

Cat. No.: B5087039
M. Wt: 355.5 g/mol
InChI Key: KVIWOFWTEMQGLY-UHFFFAOYSA-N
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Description

N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with an ethylpiperazine and sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethylpiperazine to yield the benzamide.

    Sulfonylation: The benzamide is then subjected to sulfonylation using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethyl groups on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts are common.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylbenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethylpiperazine: A simpler analog that lacks the benzamide and sulfonyl groups.

    4-methoxybenzoic acid: Shares the benzamide core but lacks the piperazine and sulfonyl groups.

    Sulfonylpiperazines: Compounds with similar sulfonyl and piperazine structures but different substituents.

Uniqueness

N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-ethyl-3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-17-16(20)13-6-7-14(23-3)15(12-13)24(21,22)19-10-8-18(5-2)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWOFWTEMQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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